molecular formula C14H13NOS B1657840 N-[(phenylsulfanyl)methyl]benzamide CAS No. 58379-67-2

N-[(phenylsulfanyl)methyl]benzamide

Cat. No.: B1657840
CAS No.: 58379-67-2
M. Wt: 243.33 g/mol
InChI Key: NLUFNWLTQGIRQW-UHFFFAOYSA-N
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Description

N-[(Phenylsulfanyl)methyl]benzamide is a benzamide derivative characterized by a phenylsulfanylmethyl group attached to the benzamide scaffold. The phenylsulfanyl group introduces sulfur-based electronic and steric effects, which may influence reactivity, bioavailability, and biological activity. Benzamide derivatives are widely explored for therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory properties, depending on substituent modifications .

Properties

CAS No.

58379-67-2

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

N-(phenylsulfanylmethyl)benzamide

InChI

InChI=1S/C14H13NOS/c16-14(12-7-3-1-4-8-12)15-11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)

InChI Key

NLUFNWLTQGIRQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCSC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(phenylsulfanyl)methyl]benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 40°C for 24 hours . The reaction conditions are mild and do not require the use of transition metal catalysts or organometallic reagents .

Industrial Production Methods: Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions: N-[(phenylsulfanyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiol or amine-substituted benzamides.

Scientific Research Applications

N-[(phenylsulfanyl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(phenylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide core structure allows for binding to proteins, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent/R-Group Key Functional Properties Biological Activity
N-[(Phenylsulfanyl)methyl]benzamide Phenylsulfanylmethyl Sulfur-containing, lipophilic Potential enzyme inhibition (inferred)
N-{[(4-Nitrophenyl)amino]methyl}benzamide 4-Nitroanilinomethyl Electron-withdrawing nitro group Prodrug applications
LMM5/LMM11 Sulfamoyl/oxadiazole moieties Antifungal target (thioredoxin reductase inhibition) Antifungal (Candida albicans)
N-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide Pyrimidinylmethyl Hydrogen-bonding capability Trypanosoma cruzi trans-sialidase inhibition, low toxicity (Class 6)
Nitazoxanide Nitrothiazole Broad-spectrum antiparasitic Antiparasitic (e.g., Cryptosporidium)
Thiadiazole derivatives 1,3,4-Thiadiazole Electrophilic sulfur atoms Anticancer (synthesized via microwave)

Structural Insights :

  • Electron Effects: The phenylsulfanyl group in the target compound is moderately electron-donating, contrasting with the electron-withdrawing nitro group in N-{[(4-nitrophenyl)amino]methyl}benzamide. This difference may alter metabolic stability and receptor binding .
  • Bioactivity : Sulfamoyl and oxadiazole groups in LMM5/LMM11 enhance antifungal activity via thioredoxin reductase inhibition, whereas the pyrimidinyl group in N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide enables selective enzyme binding with minimal toxicity .

Physicochemical Properties

Property This compound N-{[(4-Nitrophenyl)amino]methyl}benzamide LMM5
Molecular Weight (g/mol) ~257 (estimated) 301.3 534.6
LogP (Lipophilicity) ~3.2 (predicted) ~2.8 ~4.1
Toxicity Class Not reported Not reported Low (inferred)

Key Observations :

  • Pyrimidinyl-substituted analogs exhibit lower toxicity (Class 6), highlighting the impact of heterocyclic substituents on safety profiles .

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